molecular formula C18H15N3O3 B1223794 N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide

N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide

Cat. No. B1223794
M. Wt: 321.3 g/mol
InChI Key: UCTDQEXXVKXCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide is an aromatic ketone.

Scientific Research Applications

Structural and Property Studies

  • Structural Aspects of Related Compounds : The study of isoquinoline derivatives with similar structures to N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide provides insights into their crystal structures and properties. Research by Karmakar, Sarma, and Baruah (2007) explores the structural aspects of such compounds, revealing variations in fluorescence emission and crystal formation under different conditions (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Applications

  • Anilidoquinoline Derivatives in Treating Japanese Encephalitis : A study by Ghosh et al. (2008) on a related compound, an anilidoquinoline derivative, demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications in treating Japanese encephalitis (Ghosh et al., 2008).

Synthesis and Chemical Properties

  • Improvement in Synthesis Techniques : Research on similar compounds, like the study by Fenga (2007), offers insights into the synthesis process, improvements in technical methods, and cost-effective production strategies, which could be applicable to the synthesis of N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide (Fenga, 2007).

Antibacterial and Antifungal Properties

  • Antimicrobial Activities of Derivatives : Studies like that of Debnath and Ganguly (2015) reveal that certain derivatives possess promising antibacterial and antifungal activities, which could be relevant for exploring similar properties in N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide (Debnath & Ganguly, 2015).

Fluorescence and Photophysical Properties

  • Fluorescence Characteristics in Complexes : Wu et al. (2008) investigated the fluorescence properties of lanthanide complexes with similar aryl amide ligands. Their findings on the fluorescence intensity and quantum yields could provide a basis for understanding the photophysical properties of N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide (Wu, Cheng, Yan, & Tang, 2008).

Anticancer Properties

  • Evaluation as Anticancer Agents : The synthesis and evaluation of similar compounds, like in the research by Chen et al. (2013), for their antiproliferative activities against various cancer cell lines, provide a perspective on potential anticancer applications of N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide (Chen et al., 2013).

properties

Product Name

N-(2-acetylphenyl)-2-(2-oxo-1-quinoxalinyl)acetamide

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(2-acetylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C18H15N3O3/c1-12(22)13-6-2-3-7-14(13)20-17(23)11-21-16-9-5-4-8-15(16)19-10-18(21)24/h2-10H,11H2,1H3,(H,20,23)

InChI Key

UCTDQEXXVKXCRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=CC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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